molecular formula C22H25N5O B2516582 1-(6-cyclopropylpyridazin-3-yl)-N-[(1H-indol-3-yl)methyl]piperidine-3-carboxamide CAS No. 2097919-68-9

1-(6-cyclopropylpyridazin-3-yl)-N-[(1H-indol-3-yl)methyl]piperidine-3-carboxamide

Cat. No.: B2516582
CAS No.: 2097919-68-9
M. Wt: 375.476
InChI Key: JHZQPSLKBOEIQZ-UHFFFAOYSA-N
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Description

1-(6-cyclopropylpyridazin-3-yl)-N-[(1H-indol-3-yl)methyl]piperidine-3-carboxamide (CAS: 2097919-68-9) is a piperidine carboxamide derivative featuring a pyridazine ring substituted with a cyclopropyl group and an indole-methyl moiety.

Properties

IUPAC Name

1-(6-cyclopropylpyridazin-3-yl)-N-(1H-indol-3-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c28-22(24-13-17-12-23-20-6-2-1-5-18(17)20)16-4-3-11-27(14-16)21-10-9-19(25-26-21)15-7-8-15/h1-2,5-6,9-10,12,15-16,23H,3-4,7-8,11,13-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZQPSLKBOEIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3CC3)C(=O)NCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-cyclopropylpyridazin-3-yl)-N-[(1H-indol-3-yl)methyl]piperidine-3-carboxamide (CAS Number: 2097919-68-9) is a novel compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H25N5O
  • Molecular Weight : 375.5 g/mol
  • Structural Features : It contains a cyclopropyl group attached to a pyridazine ring, an indole moiety, and a piperidine structure, which are known to contribute to its pharmacological properties.
PropertyValue
CAS Number2097919-68-9
Molecular FormulaC22H25N5O
Molecular Weight375.5 g/mol

Preliminary studies suggest that the compound may interact with various molecular targets, particularly in the central nervous system (CNS). It is hypothesized to act as a modulator of neurotransmitter systems, potentially influencing pathways related to anxiety and depression. The specific mechanisms are still under investigation, but the structural components indicate possible interactions with serotonin and dopamine receptors.

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structural motifs exhibit antidepressant and anxiolytic activities. For instance, derivatives containing indole and piperidine rings have been shown to enhance serotonin receptor activity, which is crucial for mood regulation. In animal models, these compounds often demonstrate reduced anxiety-like behavior and improved depressive symptoms.

Cannabinoid Receptor Interaction

The cyclopropyl group in this compound may enhance its affinity for cannabinoid receptors. Studies on related compounds have shown significant binding affinities to CB1 receptors, suggesting potential applications in treating obesity and metabolic disorders through appetite modulation .

Study 1: Structure-Activity Relationship (SAR)

A study focused on the SAR of cyclopropyl-containing compounds revealed that modifications in the piperidine and pyridazine rings could significantly affect receptor binding affinities. The findings indicated that specific substitutions could enhance biological activity while maintaining metabolic stability .

Study 2: Efficacy in Reducing Metabolic Syndrome Symptoms

In a comparative study involving various diaryl-pyrazole derivatives, it was found that certain analogs exhibited superior efficacy in reducing serum lipid levels associated with metabolic syndrome. While not directly tested on this specific compound, the structural similarities suggest potential for similar outcomes .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)CB1 antagonist; reduces food intake
Piperidine-based derivativesInduce apoptosis in cancer cells
Indole derivativesAntidepressant effects

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and exhibit cytotoxicity against various cancer lines. For instance, piperidine derivatives have shown promising results in enhancing the efficacy of existing chemotherapy agents through synergistic effects .

Neurological Disorders

The compound's structure suggests possible applications in treating neurological disorders such as Alzheimer's disease. Piperidine derivatives have been associated with cholinesterase inhibition, which is crucial for increasing acetylcholine levels in the brain, thereby improving cognitive function . Studies have also indicated that compounds like this one may target multiple pathways involved in neurodegeneration, potentially offering multi-targeted treatment options .

Anti-inflammatory Effects

Piperidine derivatives are known to exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. The mechanism often involves the modulation of inflammatory cytokines and pathways, making these compounds candidates for further exploration in inflammatory disease models .

Antimicrobial Activity

There is evidence suggesting that piperidine derivatives possess antimicrobial properties. This includes activity against various bacterial strains and fungi, making them valuable in the development of new antimicrobial agents . The unique structural features of this compound may enhance its interaction with microbial targets.

Table 1: Summary of Case Studies on Piperidine Derivatives

StudyFocusFindings
AnticancerDemonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells; potential for use in combination therapy.
NeurologicalShowed dual action on cholinesterase inhibition and neuroprotection; promising for Alzheimer's treatment.
Anti-inflammatoryInhibited pro-inflammatory cytokines in vitro; potential application in chronic inflammatory diseases.
AntimicrobialExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria; further development needed for clinical application.

Comparison with Similar Compounds

Target Compound : 6-cyclopropylpyridazine

The cyclopropyl group on pyridazine may enhance metabolic stability due to its sp³ hybridization, reducing oxidative degradation compared to bulkier or more reactive substituents.

Chloro-Substituted Analog : 1-(6-chloropyridazin-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)piperidine-3-carboxamide (CAS: 1401560-86-8)

  • Structural Difference : Chlorine replaces cyclopropyl on pyridazine; indole is linked via an ethyl group with a 5-methoxy substitution.
  • The ethyl linker and methoxy group could increase hydrophobicity and steric bulk, affecting target engagement .

Phenyl-Substituted Analog : N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide (CAS: 1105231-09-1)

  • Structural Difference : Phenyl replaces cyclopropyl on pyridazine; indole is absent (replaced by cyclopropylamide).
  • The absence of indole limits interactions with hydrophobic pockets or aromatic receptors .

Modifications to the Indole Moiety

Target Compound : N-[(1H-indol-3-yl)methyl]

Bromophenyl-Methyl Analog : N-[(4-bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide (CAS: 2097888-34-9)

  • Structural Difference : Indole is replaced by a 4-bromobenzyl group.
  • Implications: Bromine increases molecular weight (415.3 vs.

Ethyl-Linked Methoxyindole Analog (CAS: 1401560-86-8)

  • Structural Difference : Indole is substituted at the 5-position with methoxy and linked via an ethyl group.
  • Implications : Methoxy improves solubility, while the ethyl linker may alter conformational flexibility, impacting binding kinetics .

Piperidine Carboxamide Derivatives with Alternative Heterocycles

Triazolo[4,3-b]pyridazine Analog : 1-(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide

  • Structural Difference : Triazolo-pyridazine replaces pyridazine; piperidine is substituted at position 3.

Cyclohexylmethyl-Indole Analog ()

  • Structural Difference : Indole is modified with a cyclohexylmethyl group.
  • Implications : Increased steric bulk may hinder binding to narrow active sites but improve selectivity for specific receptors .

Research Findings and Implications

  • Metabolic Stability : The cyclopropyl group in the target compound likely improves resistance to CYP450-mediated oxidation compared to chloro or phenyl analogs .
  • Target Selectivity : Indole-containing analogs (target, ) may exhibit affinity for serotonin or kinase receptors, whereas bromophenyl derivatives () could favor lipid-rich environments .
  • SAR Trends : Piperidine carboxamides with shorter linkers (e.g., methyl in the target) may retain conformational rigidity critical for binding, while ethyl linkers () introduce flexibility that could reduce potency .

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